molecular formula C8H12OS B13311349 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol

1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol

Cat. No.: B13311349
M. Wt: 156.25 g/mol
InChI Key: BGNRNPOSZKHOMK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol is an organic compound with the molecular formula C8H12OS It is a derivative of furan, a heterocyclic organic compound, and contains a thiol group, which is a sulfur-containing functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol typically involves the reaction of 2,5-dimethylfuran with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps may be included to ensure the purity and quality of the final product. This may involve purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the furan ring and the thiol group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

1-(2,5-dimethylfuran-3-yl)ethanethiol

InChI

InChI=1S/C8H12OS/c1-5-4-8(7(3)10)6(2)9-5/h4,7,10H,1-3H3

InChI Key

BGNRNPOSZKHOMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(C)S

Origin of Product

United States

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